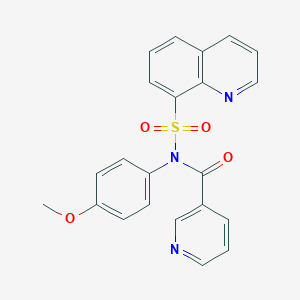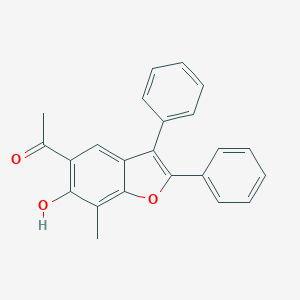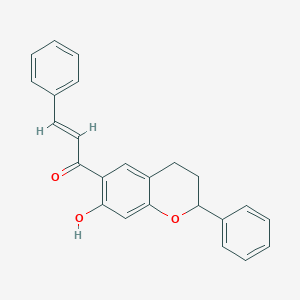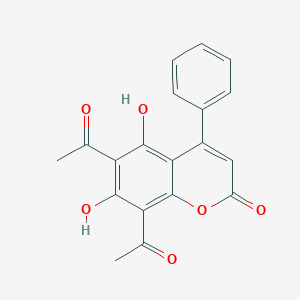
N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide, also known as MPQC, is a synthetic compound that belongs to the class of quinolone sulfonamides. MPQC has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide involves the inhibition of various enzymes and proteins that are involved in cell proliferation and inflammation. N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Animal studies have shown that N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide exhibits analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide is its potential applications in various scientific fields, including medicine, pharmacology, and biochemistry. In addition, N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide exhibits a high degree of selectivity and specificity towards its target enzymes and proteins, making it a potential candidate for the development of novel therapeutic agents. However, one of the limitations of N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide is its low solubility in aqueous solutions, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions that can be explored in the field of N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide research. One potential direction is the development of novel analogues of N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide with improved pharmacological properties. Another potential direction is the investigation of the synergistic effects of N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide with other anticancer and anti-inflammatory agents. Finally, the potential applications of N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease can also be explored.
Synthesemethoden
The synthesis of N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide involves the reaction of 4-methoxyaniline, 3-pyridinecarboxylic acid, and 8-quinolinesulfonyl chloride in the presence of a suitable base. The resulting product is then purified using column chromatography, yielding a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide has been extensively studied for its potential applications in various scientific fields. In the field of medicine, N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. In addition, N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Molekularformel |
C22H17N3O4S |
|---|---|
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylpyridine-3-carboxamide |
InChI |
InChI=1S/C22H17N3O4S/c1-29-19-11-9-18(10-12-19)25(22(26)17-7-3-13-23-15-17)30(27,28)20-8-2-5-16-6-4-14-24-21(16)20/h2-15H,1H3 |
InChI-Schlüssel |
MHKLSDWJYRYLHX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Kanonische SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283982.png)
![2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283983.png)


![5,7,7-trimethyl-1,3-bis(4-methylphenyl)-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283992.png)
![8-methoxy-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-chromen-2-one](/img/structure/B283993.png)
![2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B283994.png)
![2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one](/img/structure/B283995.png)
![3,4,8-trimethyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one](/img/structure/B283996.png)
![4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B283998.png)
![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B284000.png)

![2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline](/img/structure/B284004.png)